molecular formula C12H17NO4 B1530999 Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid CAS No. 59556-15-9

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Cat. No.: B1530999
CAS No.: 59556-15-9
M. Wt: 239.27 g/mol
InChI Key: RZUNIWMPWYOJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is a derivative of cyclohexadiene with an amino group and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group. This compound is primarily used in proteomics research and various synthetic applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid typically involves the following steps:

  • Starting Material: Cyclohexadiene is used as the starting material.

  • Protection of Amino Group: The amino group is protected using a Boc group through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Carboxylation: The protected amino cyclohexadiene undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into other functional groups.

  • Substitution: Substitution reactions can be used to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Alcohols or other reduced forms of the carboxylic acid.

  • Substitution Products: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of protein structure and function, particularly in proteomics research.

  • Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In proteomics research, it is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the precise modification of peptides and proteins.

Molecular Targets and Pathways:

  • Proteins and Peptides: The compound interacts with amino acids and peptide chains, facilitating the synthesis and modification of proteins.

  • Enzymes: It may act as a substrate or inhibitor for certain enzymes involved in biochemical pathways.

Comparison with Similar Compounds

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is similar to other amino acid derivatives and protecting groups used in organic synthesis. Some similar compounds include:

  • Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid: Another protecting group with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

  • 5-amino-1,3-cyclohexadiene-1-carboxylic acid: The unprotected form of the compound.

  • Boc-protected amino acids: Other amino acids with Boc protection, such as Boc-lysine or Boc-arginine.

Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for certain applications where other protecting groups may not be as effective.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUNIWMPWYOJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Reactant of Route 2
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Reactant of Route 6
Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.